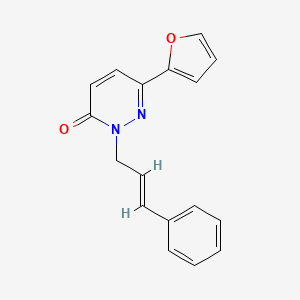![molecular formula C13H11BrN2O B14876928 3-Bromo-2-isopropylfuro[2,3-b]quinoxaline](/img/structure/B14876928.png)
3-Bromo-2-isopropylfuro[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-isopropylfuro[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system that includes a furan ring and a quinoxaline ring, with a bromine atom and an isopropyl group attached to specific positions on the furan ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropylfuro[2,3-b]quinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the furan ring and the bromine and isopropyl substituents. One common method involves the condensation of an appropriate o-phenylenediamine with a furan derivative under acidic conditions. The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-isopropylfuro[2,3-b]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the quinoxaline ring.
Cyclization Reactions: The furan ring can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to different oxidation states of the quinoxaline ring.
Scientific Research Applications
3-Bromo-2-isopropylfuro[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antiviral, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3-Bromo-2-isopropylfuro[2,3-b]quinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression. The molecular targets and pathways involved can be studied using techniques such as X-ray crystallography, molecular docking, and biochemical assays.
Comparison with Similar Compounds
3-Bromo-2-isopropylfuro[2,3-b]quinoxaline can be compared with other similar compounds such as:
Indolo[2,3-b]quinoxaline: Another fused ring system with applications in redox flow batteries and medicinal chemistry.
Pyrido[2,3-b]quinoxaline: Used in organic photovoltaics and as a building block for various bioactive compounds.
Quinoxaline-2,3-dithiol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties that can be exploited in various scientific applications.
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
3-bromo-2-propan-2-ylfuro[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H11BrN2O/c1-7(2)12-10(14)11-13(17-12)16-9-6-4-3-5-8(9)15-11/h3-7H,1-2H3 |
InChI Key |
WGXXBOVGCBAUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


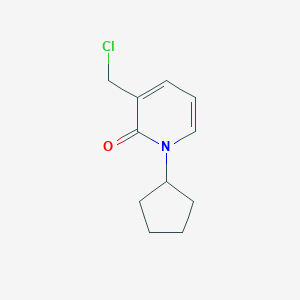
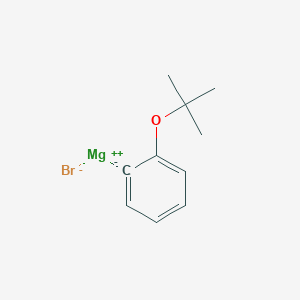
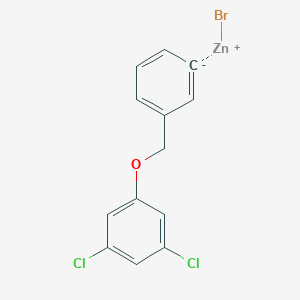
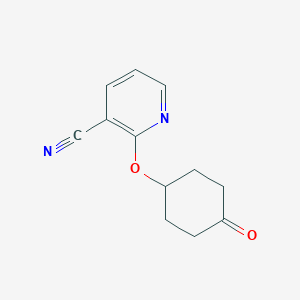
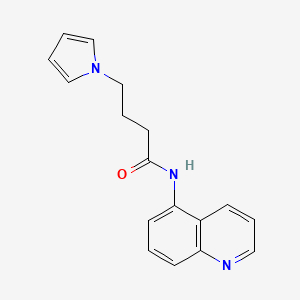
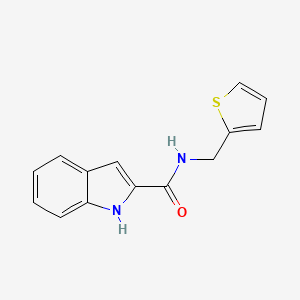

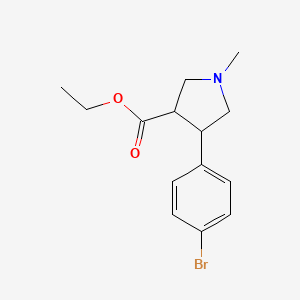

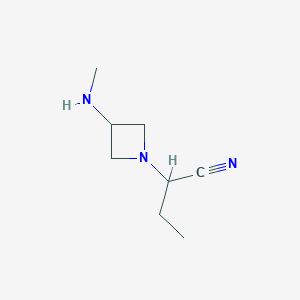

![[3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14876933.png)
![N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B14876941.png)
